

# physical and chemical properties of (2S,3S)-2amino-3-methylhexanoic acid

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Compound of Interest

(2S,3S)-2-amino-3methylhexanoic acid

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# An In-depth Technical Guide to (2S,3S)-2-amino-3-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(2S,3S)-2-amino-3-methylhexanoic acid, also known as  $\beta$ -methyl-L-norleucine, is a non-proteinogenic  $\alpha$ -amino acid. Initially synthesized chemically, it has since been identified as a naturally occurring endogenous product in various fungal species, including Alternaria sp. and Magnaporthe oryzae.[1] This compound is of significant interest due to its defined stereochemistry and its biological activity, particularly as a potent plant elicitor that enhances resistance to both biotic and abiotic stresses.[1][2] Its unique structure also makes it a valuable chiral building block in asymmetric synthesis for the development of novel therapeutics.[3]

## **Physicochemical Properties**

The physical and chemical properties of **(2S,3S)-2-amino-3-methylhexanoic acid** are summarized in the tables below. As a chiral molecule with two stereocenters, its properties are highly dependent on its specific stereoisomeric form.

#### **General and Physical Properties**



| Property          | Value  | Reference(s) |
|-------------------|--|--------------|
| IUPAC Name        | (2S,3S)-2-amino-3-<br>methylhexanoic acid                          | [4]          |
| Synonyms          | $\beta$ -Methyl-L-norleucine, erythro-L- $\beta$ -methylnorleucine | [4]          |
| CAS Number        | 28116-92-9   | [4]          |
| Molecular Formula | C7H15NO2   | [5]          |
| Molecular Weight  | 145.20 g/mol   | [4]          |
| Appearance        | White to off-white powder  | [3]          |
| Melting Point     | Decomposes at approximately 268 °C                                 | [5]          |
| Boiling Point     | Not experimentally determined (Predicted)                          |              |
| Density           | Not experimentally determined (Predicted)                          | _            |
| Optical Rotation  | $[\alpha]D^{25}$ = +29.0° (c 0.5, 6 M HCl)                         | [5]          |

**Acid-Base and Solubility Properties** 

| Property               | Value  | Reference(s) |
|------------------------|--|--------------|
| pKa (Carboxyl Group)   | ~2.2 - 2.4 (Estimated)                                       | [5]          |
| pKa (Amino Group)      | ~9.0 - 10.5 (Estimated)                                      | [5]          |
| Isoelectric Point (pl) | ~6.0 (Estimated)   | [5]          |
| Solubility             | Moderate solubility in water.<br>Solubility is pH-dependent. | [6][7]       |

## **Chemical Properties and Reactivity**



(2S,3S)-2-amino-3-methylhexanoic acid possesses the typical reactivity of an  $\alpha$ -amino acid, with functional groups that can undergo a variety of chemical transformations.

- Amino Group Reactions: The primary amine can participate in reactions such as acylation, alkylation, and the formation of Schiff bases with carbonyl compounds.
- Carboxylic Acid Reactions: The carboxyl group can undergo esterification, amidation, and reduction to the corresponding alcohol.
- Stability: The compound is stable under normal conditions. Thermal decomposition occurs at its melting point.

#### **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and characterization of **(2S,3S)-2-amino-3-methylhexanoic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H and ¹³C NMR data have been reported and are consistent with the assigned structure.
     [1]
- Mass Spectrometry (MS):
  - The compound can be readily ionized and detected by mass spectrometry, with the protonated molecule [M+H]<sup>+</sup> being a prominent ion.[2]
- Infrared (IR) Spectroscopy:
  - The IR spectrum shows characteristic absorption bands for the amino and carboxyl functional groups.
- Circular Dichroism (CD):
  - The CD spectrum exhibits a positive Cotton effect, which is characteristic of the (2S,3S) configuration.[3]



#### **Experimental Protocols**

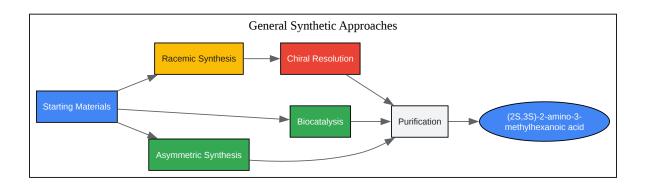
Detailed experimental protocols for the synthesis and analysis of **(2S,3S)-2-amino-3-methylhexanoic acid** are not extensively detailed in single literature sources. However, general methodologies can be outlined.

#### **Synthesis**

Several synthetic routes have been developed, with a focus on stereoselective methods to obtain the desired (2S,3S) isomer.

- Asymmetric Synthesis: Chiral auxiliaries or catalysts are employed to control the stereochemistry during the formation of the two chiral centers.
- Biocatalytic Synthesis: Genetically engineered microorganisms can be used for the efficient and stereospecific production of the amino acid.[2]
- Resolution of Racemic Mixtures: A mixture of stereoisomers can be synthesized and then separated using techniques such as chiral chromatography.

Illustrative Synthetic Workflow:



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Caption: General workflows for the synthesis of (2S,3S)-2-amino-3-methylhexanoic acid.

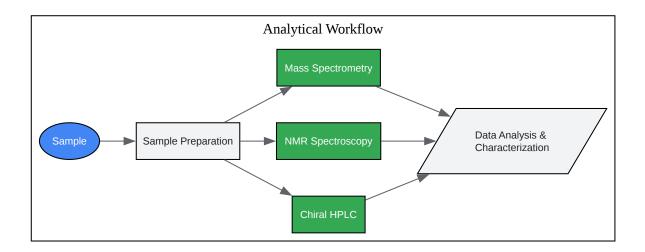


### **Analytical Methods**

- Chiral High-Performance Liquid Chromatography (HPLC): This is a key technique for separating and quantifying the stereoisomers of 2-amino-3-methylhexanoic acid. A typical workflow involves:
  - Sample Preparation: Dissolving the sample in a suitable solvent.
  - Chromatographic Separation: Using a chiral stationary phase (e.g., a cyclodextrin-based or Pirkle-type column) with an appropriate mobile phase.
  - Detection: UV or mass spectrometric detection.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity assessment.
  - Sample Preparation: Dissolving the sample in a deuterated solvent (e.g., D₂O or DMSOd<sub>6</sub>).
  - Data Acquisition: Recording <sup>1</sup>H and <sup>13</sup>C NMR spectra.
  - Data Analysis: Interpreting chemical shifts, coupling constants, and peak integrations.

Analytical Workflow Diagram:





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Caption: A generalized workflow for the analysis of (2S,3S)-2-amino-3-methylhexanoic acid.

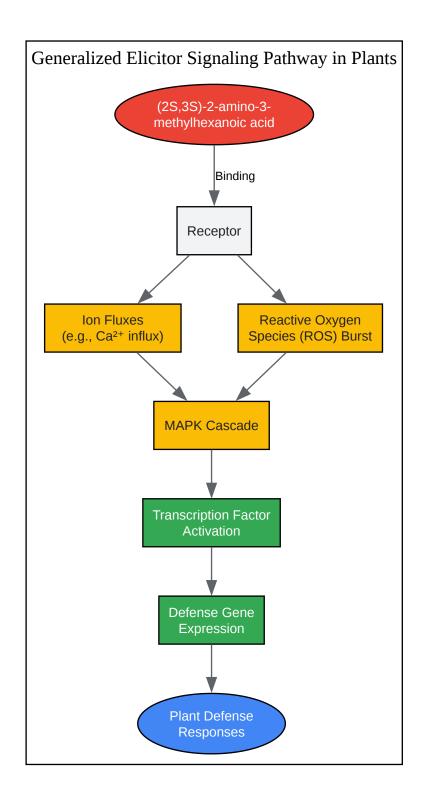
## **Biological Activity and Signaling Pathway**

(2S,3S)-2-amino-3-methylhexanoic acid has been identified as a plant elicitor, capable of inducing resistance to a range of biotic and abiotic stresses, including temperature stress and pathogen attack.[1][2] The precise signaling pathway by which it exerts this effect is a subject of ongoing research. However, a general model for elicitor-induced plant defense signaling can be proposed.

Upon recognition by a putative receptor on the plant cell surface, a signaling cascade is initiated. This typically involves a series of intracellular events, including ion fluxes (e.g., Ca²+ influx), the production of reactive oxygen species (ROS), and the activation of mitogenactivated protein kinase (MAPK) cascades. These early signaling events lead to the activation of transcription factors, which in turn regulate the expression of defense-related genes. This results in the production of antimicrobial compounds (phytoalexins), pathogenesis-related (PR) proteins, and the reinforcement of the plant cell wall.

Generalized Elicitor Signaling Pathway:





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Caption: A simplified model of a general plant elicitor signaling cascade.

#### Conclusion



(2S,3S)-2-amino-3-methylhexanoic acid is a multifaceted molecule with significant potential in both agriculture and medicinal chemistry. Its role as a natural plant defense elicitor opens up new avenues for the development of sustainable crop protection strategies. Furthermore, its well-defined stereochemistry makes it a valuable tool for the synthesis of complex chiral molecules in drug discovery. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its full range of applications.

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